8-Nitro-2-phenylquinoline
CAS No.:
Cat. No.: VC18323734
Molecular Formula: C15H10N2O2
Molecular Weight: 250.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H10N2O2 |
|---|---|
| Molecular Weight | 250.25 g/mol |
| IUPAC Name | 8-nitro-2-phenylquinoline |
| Standard InChI | InChI=1S/C15H10N2O2/c18-17(19)14-8-4-7-12-9-10-13(16-15(12)14)11-5-2-1-3-6-11/h1-10H |
| Standard InChI Key | IQBQEMUARWFIQF-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)C2=NC3=C(C=CC=C3[N+](=O)[O-])C=C2 |
Introduction
Chemical Structure and Molecular Characteristics
The molecular framework of 8-nitro-2-phenylquinoline consists of a quinoline backbone fused with a benzene ring at position 2 and a nitro group at position 8. Key structural features include:
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₀N₂O₂ |
| Molecular Weight | 250.25 g/mol |
| IUPAC Name | 8-nitro-2-phenylquinoline |
| Density | 1.29 g/cm³ (estimated) |
| Boiling Point | 409.1°C (estimated) |
| Canonical SMILES | C1=CC=C(C=C1)C2=NC3=C(C=CC=C3N+[O-])C=C2 |
The nitro group at position 8 introduces significant electron-withdrawing effects, polarizing the quinoline ring and enhancing electrophilicity at adjacent positions . X-ray crystallography of analogous compounds reveals planar geometry, with dihedral angles between the quinoline and phenyl rings ranging from 15–25°, facilitating π-π stacking interactions in solid-state structures .
Synthesis and Optimization Strategies
Direct Nitration of 2-Phenylquinoline
The most common synthesis involves nitrating 2-phenylquinoline using concentrated nitric acid (HNO₃) under controlled conditions. The reaction proceeds via electrophilic aromatic substitution, where the nitronium ion (NO₂⁺) targets the electron-rich 8-position of the quinoline ring. Typical conditions include:
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Reagents: 2-phenylquinoline, HNO₃ (90%), H₂SO₄ (catalyst)
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Temperature: 0–5°C (to minimize over-nitration)
Side products such as 5-nitro and 6-nitro isomers may form if temperature control is inadequate. Chromatographic purification (silica gel, ethyl acetate/hexane) is often required to isolate the desired 8-nitro derivative .
Multi-Step Approaches
Alternative routes employ Ullmann coupling or Friedländer annulation to construct the quinoline core before introducing the nitro group. For example:
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Friedländer Synthesis: Condensation of 2-aminobenzophenone with ethyl acetoacetate forms 2-phenylquinoline, followed by nitration.
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Ullmann Coupling: Aryl halides react with quinoline precursors in the presence of copper catalysts, enabling regioselective nitro group placement .
Physicochemical Properties
Solubility and Stability
8-Nitro-2-phenylquinoline exhibits limited solubility in polar solvents (e.g., water: <0.1 mg/mL) but dissolves readily in dichloromethane, dimethylformamide, and acetone. The nitro group confers stability under acidic conditions but renders the compound sensitive to strong reducing agents (e.g., LiAlH₄), which reduce the nitro group to an amine.
Spectroscopic Characterization
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UV-Vis: λₘₐₐ = 320 nm (π→π* transition of the quinoline ring) .
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IR: Peaks at 1520 cm⁻¹ (asymmetric NO₂ stretch) and 1340 cm⁻¹ (symmetric NO₂ stretch) .
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¹H NMR (CDCl₃): δ 8.9 (d, 1H, H-5), 8.5 (d, 1H, H-4), 7.6–7.8 (m, 5H, phenyl), 7.4 (t, 1H, H-7) .
Chemical Reactivity and Functionalization
The nitro group serves as a versatile handle for further derivatization:
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Reduction: Catalytic hydrogenation (H₂/Pd-C) converts the nitro group to an amine, yielding 8-amino-2-phenylquinoline, a precursor for heterocyclic drugs.
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Nucleophilic Aromatic Substitution: Reactivity at position 7 is enhanced by the nitro group’s meta-directing effects, allowing substitution with thiols or alkoxides .
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Cross-Coupling Reactions: Suzuki-Miyaura coupling at the phenyl ring introduces aryl or heteroaryl groups, enabling structural diversification.
Biological Activities and Mechanisms
Antimicrobial Effects
Against Staphylococcus aureus (MIC = 32 µg/mL) and Escherichia coli (MIC = 64 µg/mL), activity is attributed to membrane disruption and inhibition of dihydrofolate reductase.
Enzyme Inhibition
The compound inhibits histone deacetylase (HDAC) with an IC₅₀ of 45 nM, positioning it as a lead for epigenetic therapies.
Industrial and Research Applications
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Pharmaceuticals: Serves as a scaffold for kinase inhibitors and antimalarials.
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Materials Science: Incorporated into OLEDs as an electron-transport layer due to its high electron affinity .
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Analytical Chemistry: Used as a fluorescent probe for detecting transition metals .
Analytical and Regulatory Considerations
HPLC (C18 column, acetonitrile/water) is the primary method for purity assessment, with retention times of 12.3 minutes under gradient elution. Regulatory guidelines classify the compound as hazardous (GHS07), requiring handling in ventilated environments .
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